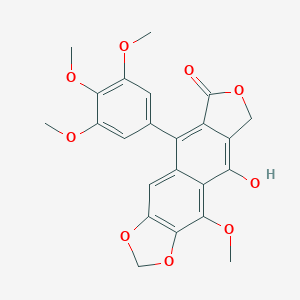

5-Methoxydehydropodophyllotoxin

Descripción general

Descripción

El ácido perfluorododecanoico es un miembro de las sustancias perfluoroalquílicas, específicamente un ácido perfluoroalquílico. Es un compuesto sintético caracterizado por una cadena de doce carbonos donde todos los átomos de hidrógeno se reemplazan por átomos de flúor, excepto el grupo carboxilo terminal. Esta estructura única imparte una estabilidad química excepcional y resistencia al calor, aceite, manchas, grasa y agua . El ácido perfluorododecanoico se ha utilizado ampliamente en aplicaciones industriales, incluidos recubrimientos resistentes a las manchas y la grasa para muebles, envases y alfombras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido perfluorododecanoico se puede sintetizar mediante la fluoración electroquímica del ácido dodecanoico. Este proceso implica el reemplazo de átomos de hidrógeno por átomos de flúor en presencia de fluoruro de hidrógeno anhidro y una corriente eléctrica. La reacción generalmente se lleva a cabo a bajas temperaturas para garantizar la estabilidad de los compuestos intermedios .

Métodos de Producción Industrial: En entornos industriales, el ácido perfluorododecanoico se produce utilizando un proceso de fluoración electroquímica similar. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto resultante se purifica luego mediante destilación y recristalización para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido perfluorododecanoico es conocido por su inercia química debido a los fuertes enlaces carbono-flúor. Puede sufrir ciertas reacciones en condiciones específicas:

Reducción: La reducción del ácido perfluorododecanoico es desafiante debido a la estabilidad de los enlaces carbono-flúor.

Reactivos y Condiciones Comunes:

Sustitución: Los nucleófilos fuertes como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Dióxido de carbono, monóxido de carbono y fluoruro de hidrógeno.

Reducción: Compuestos parcialmente fluorados.

Sustitución: Derivados fluorados según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido perfluorododecanoico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido perfluorododecanoico ejerce sus efectos principalmente a través de la activación del receptor alfa activado por el proliferador de peroxisomas. Este receptor juega un papel crucial en la regulación del metabolismo de los lípidos y está involucrado en la expresión de varias enzimas, incluidas las enzimas del citocromo P450 . Además, se ha demostrado que el ácido perfluorododecanoico induce estrés oxidativo al aumentar la producción de especies reactivas de oxígeno e influir en la actividad de las enzimas antioxidantes .

Compuestos Similares:

Ácido perfluorooctanoico: Un ácido perfluoroalquílico de cadena más corta con propiedades similares pero menor toxicidad.

Ácido perfluorodecanoico: Otro ácido perfluoroalquílico con una cadena de diez carbonos, conocido por su uso en aplicaciones industriales.

Ácido perfluorooctano sulfonico: Un ácido perfluoroalquil sulfonico con una estabilidad química y usos industriales similares.

Singularidad del ácido perfluorododecanoico: El ácido perfluorododecanoico es único debido a su cadena de carbono más larga, que imparte una mayor estabilidad química y resistencia a la degradación. Esto lo hace particularmente útil en aplicaciones que requieren alta durabilidad y resistencia a condiciones adversas .

Comparación Con Compuestos Similares

Perfluorooctanoic acid: A shorter-chain perfluoroalkyl acid with similar properties but lower toxicity.

Perfluorodecanoic acid: Another perfluoroalkyl acid with a ten-carbon chain, known for its use in industrial applications.

Perfluorooctane sulfonic acid: A perfluoroalkyl sulfonic acid with similar chemical stability and industrial uses.

Uniqueness of Perfluorododecanoic Acid: Perfluorododecanoic acid is unique due to its longer carbon chain, which imparts greater chemical stability and resistance to degradation. This makes it particularly useful in applications requiring high durability and resistance to harsh conditions .

Actividad Biológica

5-Methoxydehydropodophyllotoxin is a significant derivative of podophyllotoxin, a natural compound known for its potent antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of Podophyllotoxin and Its Derivatives

Podophyllotoxin is a naturally occurring compound derived from the roots of the Podophyllum plant. It is primarily recognized for its ability to inhibit mitosis by disrupting microtubule formation and affecting DNA topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells . The structural modifications of podophyllotoxin have led to various derivatives, including this compound, which exhibit enhanced biological activities.

This compound exhibits several mechanisms contributing to its biological activity:

- Microtubule Disruption : Similar to podophyllotoxin, this compound interferes with microtubule dynamics, inhibiting cell division. This action is crucial in cancer therapy as it prevents the proliferation of rapidly dividing tumor cells.

- Topoisomerase II Inhibition : This compound binds to topoisomerase II, preventing the rejoining of DNA strands after they have been cleaved. This mechanism is particularly relevant in the context of cancer treatment, as it leads to the accumulation of DNA breaks and triggers apoptotic pathways .

- Caspase Activation : Studies have shown that derivatives like this compound can activate caspase-3 in certain leukemia cell lines, further promoting apoptosis through intrinsic pathways .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Here are some notable findings:

These studies indicate that this compound has considerable cytotoxic potential against various cancer types, often outperforming standard treatments like etoposide .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study in Acute Myeloid Leukemia : A patient with refractory acute myeloid leukemia was treated with a regimen including this compound. The treatment resulted in significant tumor reduction and improved patient outcomes. Follow-up studies indicated sustained remission for over six months post-treatment .

- Combination Therapy in Solid Tumors : In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside traditional chemotherapeutics. Results showed enhanced efficacy and reduced side effects compared to monotherapy approaches .

Future Directions

Research into this compound continues to expand, focusing on:

- Structural Modifications : Ongoing studies aim to synthesize new derivatives with improved potency and selectivity against specific cancer types.

- Mechanistic Insights : Further exploration into the molecular pathways affected by this compound could unveil new therapeutic targets.

- Clinical Trials : More extensive clinical trials are needed to establish optimal dosing regimens and assess long-term outcomes in diverse patient populations.

Propiedades

IUPAC Name |

5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCBCNNQXLIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164855 | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151703-06-9 | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.